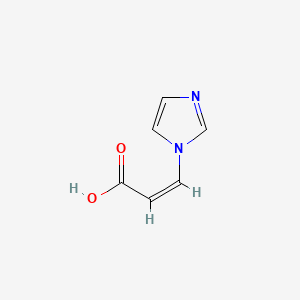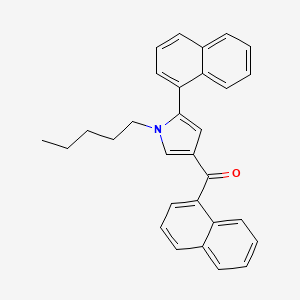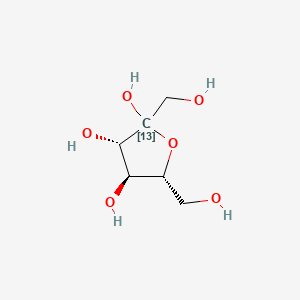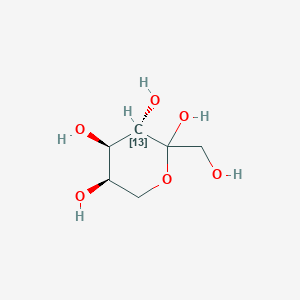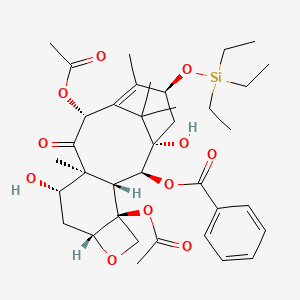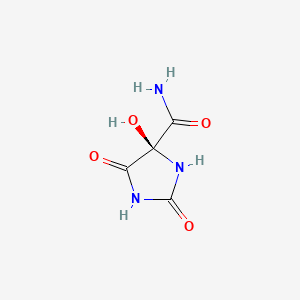
(R)-Dimethyl bromosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Dimethyl bromosuccinate is an organic compound that belongs to the class of brominated succinates It is characterized by the presence of a bromine atom attached to the succinate backbone, which is further esterified with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dimethyl bromosuccinate typically involves the bromination of dimethyl succinate. One common method is the reaction of dimethyl succinate with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of ®-Dimethyl bromosuccinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: ®-Dimethyl bromosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding succinate derivatives.
Oxidation Reactions: Oxidative transformations can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyano, and methoxy succinates.
Reduction Reactions: Products include dimethyl succinate and its derivatives.
Oxidation Reactions: Products include succinic acid and its oxidized forms.
科学的研究の応用
®-Dimethyl bromosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: ®-Dimethyl bromosuccinate is employed in the production of specialty chemicals and as a building block in polymer synthesis.
作用機序
The mechanism of action of ®-Dimethyl bromosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a reactive site for substitution reactions, while the ester groups facilitate interactions with various molecular targets. The compound can modulate biochemical pathways by interacting with enzymes and other proteins, leading to changes in cellular processes.
類似化合物との比較
N-Bromosuccinimide: A brominated succinimide used in radical substitution and electrophilic addition reactions.
Dimethyl Succinate: A non-brominated ester used as a solvent and intermediate in organic synthesis.
Bromomalonic Dialdehyde: A brominated compound with similar reactivity but different structural features.
Uniqueness: ®-Dimethyl bromosuccinate is unique due to its specific bromination pattern and esterification, which confer distinct reactivity and applications. Its ability to undergo a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound in research and industry.
特性
IUPAC Name |
dimethyl (2R)-2-bromobutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYMYJITHXYRMA-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651519 |
Source


|
| Record name | Dimethyl (2R)-2-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99147-12-3 |
Source


|
| Record name | Dimethyl (2R)-2-bromobutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Propynal, 3-bicyclo[2.2.1]hept-2-yl- (9CI)](/img/new.no-structure.jpg)
